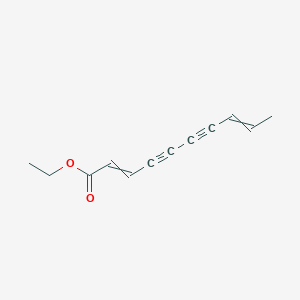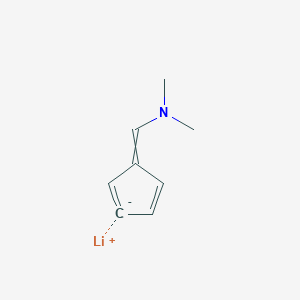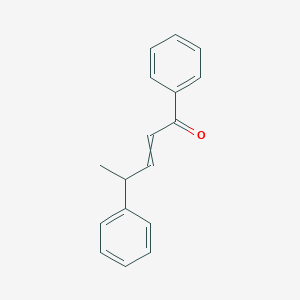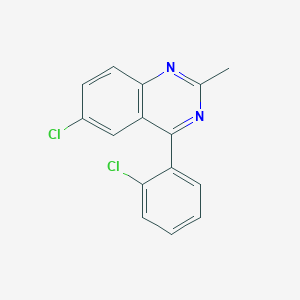
1-(Trimethylsilyl)hept-2-yn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyl)hept-2-yn-4-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-yn-4-ol backbone. This compound is notable for its unique structural features, which include a triple bond (alkyne) and a hydroxyl group (alcohol). These functional groups confer distinct chemical properties and reactivity patterns, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-(Trimethylsilyl)hept-2-yn-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with acetylene and an appropriate alkyl halide.
Alkynide Alkylation: The acetylene is deprotonated using a strong base to form an acetylide ion, which then undergoes alkylation with the alkyl halide to form the desired alkyne.
Hydroxylation: The alkyne is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Trimethylsilylation: Finally, the hydroxyl group is protected by introducing a trimethylsilyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Trimethylsilyl)hept-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups under appropriate conditions.
Hydrolysis: The trimethylsilyl group can be removed by hydrolysis to regenerate the free hydroxyl group.
Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Trimethylsilyl)hept-2-yn-4-ol finds applications in various fields, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Trimethylsilyl)hept-2-yn-4-ol is primarily determined by its functional groups. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution. The trimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(Trimethylsilyl)hept-2-yn-4-ol can be compared with other similar compounds, such as:
Hept-2-yn-4-ol: Lacks the trimethylsilyl group, making it more reactive at the hydroxyl site.
1-(Trimethylsilyl)hept-2-yn-4-one: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
1-(Trimethylsilyl)hept-2-yn-4-amine:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it a versatile compound in various scientific and industrial contexts.
Propiedades
Número CAS |
111999-85-0 |
|---|---|
Fórmula molecular |
C10H20OSi |
Peso molecular |
184.35 g/mol |
Nombre IUPAC |
1-trimethylsilylhept-2-yn-4-ol |
InChI |
InChI=1S/C10H20OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h10-11H,5,7,9H2,1-4H3 |
Clave InChI |
XWKYSECEIVWOKG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C#CC[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)




![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)

![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)

